tert-Butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate
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Overview
Description
tert-Butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate: is a complex organic compound that features an indole and isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common approach is to start with the indole and isoquinoline precursors, which are then subjected to a series of reactions including alkylation, esterification, and cyclization under controlled conditions. Specific reagents and catalysts such as palladium or copper complexes may be used to facilitate these transformations.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the indole or isoquinoline rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, organometallic reagents, and various catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine: This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets such as enzymes or receptors could lead to the development of new therapeutic agents.
Industry: In the materials science field, this compound could be used in the development of new materials with specific electronic or optical properties. Its structural features may contribute to the design of advanced polymers or nanomaterials.
Mechanism of Action
The mechanism by which tert-Butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions could modulate biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
tert-Butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate: can be compared with other indole or isoquinoline derivatives such as:
Uniqueness: The uniqueness of this compound lies in its specific tert-butyl ester functional group, which can influence its reactivity, solubility, and biological activity
Properties
IUPAC Name |
tert-butyl 1-(1H-indol-3-yl)-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-22(2,3)26-21(25)24-13-12-15-8-4-5-9-16(15)20(24)18-14-23-19-11-7-6-10-17(18)19/h4-14,20,23H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXSRNQAVJYCOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC=CC=C2C1C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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